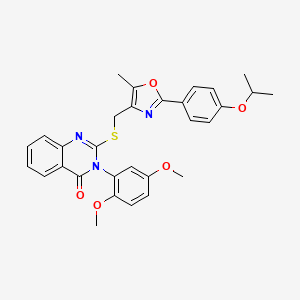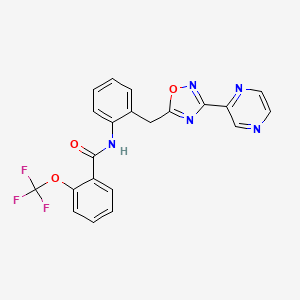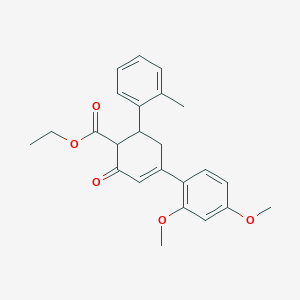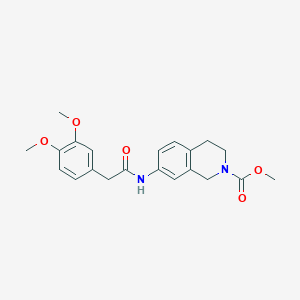![molecular formula C14H13ClN2O4S B2687586 N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide CAS No. 1259174-42-9](/img/structure/B2687586.png)
N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide, also known as GSK-J4, is a small molecule inhibitor that has been widely used in scientific research. This compound belongs to the class of epigenetic modifiers and has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide acts as a competitive inhibitor of JMJD3 by binding to the active site of the enzyme. This binding prevents the demethylation of histones, leading to the accumulation of methylated histones and the modulation of gene expression. N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide has been shown to selectively inhibit JMJD3 over other histone demethylases, making it a valuable tool for studying the biological functions of this enzyme.
Biochemical and Physiological Effects
N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. Inhibition of JMJD3 by N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide has been shown to modulate the expression of genes involved in cell differentiation, inflammation, and immune response. N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide has also been shown to have anti-inflammatory effects in various animal models of inflammation. Additionally, N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high specificity for JMJD3. N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide has also been shown to have good pharmacokinetic properties, making it a valuable tool for in vivo studies. However, N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide has some limitations, including its potential toxicity and off-target effects. Careful dose optimization and control experiments are necessary to minimize these effects.
Direcciones Futuras
For research include the development of more potent and selective inhibitors of JMJD3, the identification of new biological targets for N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide, and the evaluation of its therapeutic potential in clinical trials. Additionally, the use of N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide in combination with other epigenetic modifiers may lead to synergistic effects and improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide involves the reaction of 3-methoxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-chloropyridin-3-amine to form the sulfonyl chloride. Finally, the sulfonyl chloride is reacted with ammonia to form N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide.
Aplicaciones Científicas De Investigación
N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide has been widely used in scientific research as an inhibitor of the histone demethylase JMJD3. This enzyme is involved in the removal of methyl groups from histones, which plays a critical role in the regulation of gene expression. By inhibiting JMJD3, N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide can modulate the expression of genes that are involved in various biological processes, including cell differentiation, inflammation, and immune response.
Propiedades
IUPAC Name |
N-(6-chloropyridin-3-yl)sulfonyl-3-methoxy-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-9-3-4-10(7-12(9)21-2)14(18)17-22(19,20)11-5-6-13(15)16-8-11/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXMOVIVMTUPTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NS(=O)(=O)C2=CN=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2687503.png)
![2-cyclopentyl-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2687504.png)


![6-acetyl-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687508.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2687512.png)
![(2Z)-2-(3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-fluorophenyl)ethanamide](/img/structure/B2687514.png)
![1-butyl-4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2687517.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2687518.png)
![N-[2,2,2-Trifluoro-1-(3-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2687521.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2687523.png)

![Methyl 4-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate](/img/structure/B2687526.png)